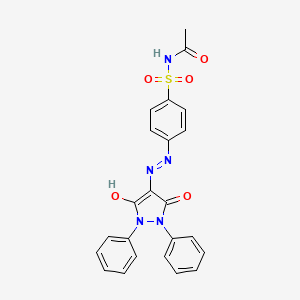
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide is a chemical compound with the molecular formula C23H19N5O5S and a molecular weight of 477.492 g/mol . This compound is characterized by its complex structure, which includes a pyrazolidinylidene core, phenyl groups, and a sulfonylacetamide moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide involves multiple steps. One common method includes the reaction of 3,5-dioxo-1,2-diphenylpyrazolidine with hydrazine to form the hydrazino derivative. This intermediate is then reacted with 4-sulfonylphenyl acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amine derivatives .
Aplicaciones Científicas De Investigación
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)-4-(1-methylethoxy)benzamide
- Acetamide, N-[[4-[[(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methylene]amino]phenyl]sulfonyl]-
Uniqueness
N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide is unique due to its specific structural features, such as the pyrazolidinylidene core and the sulfonylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
59541-30-9 |
|---|---|
Fórmula molecular |
C23H19N5O5S |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]phenyl]sulfonylacetamide |
InChI |
InChI=1S/C23H19N5O5S/c1-16(29)26-34(32,33)20-14-12-17(13-15-20)24-25-21-22(30)27(18-8-4-2-5-9-18)28(23(21)31)19-10-6-3-7-11-19/h2-15,30H,1H3,(H,26,29) |
Clave InChI |
UTSHUFYGEIUVJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















